3-Chloro-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazine
CAS No.:
Cat. No.: VC17869313
Molecular Formula: C12H5ClF6N2
Molecular Weight: 326.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H5ClF6N2 |
|---|---|
| Molecular Weight | 326.62 g/mol |
| IUPAC Name | 3-chloro-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazine |
| Standard InChI | InChI=1S/C12H5ClF6N2/c13-10-8(12(17,18)19)5-9(20-21-10)6-2-1-3-7(4-6)11(14,15)16/h1-5H |
| Standard InChI Key | TWDXVIFTIIZOLQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(C(=C2)C(F)(F)F)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyridazine core—a six-membered aromatic ring with two adjacent nitrogen atoms—substituted at positions 3, 4, and 6. Position 3 bears a chlorine atom, position 4 a trifluoromethyl (-CF₃) group, and position 6 a 3-(trifluoromethyl)phenyl moiety. This arrangement creates a planar aromatic system with electron-withdrawing groups that influence its electronic distribution and intermolecular interactions .
Crystallographic Insights
Although no direct crystal structure data exists for this specific isomer, analogous compounds such as 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine reveal key structural trends. In such derivatives, the pyridazine and phenyl rings remain planar, with maximum deviations of 0.0069–0.0133 Å from ideal geometry . The dihedral angle between the pyridazine and substituted phenyl rings typically ranges between 18–25°, suggesting moderate conjugation between the aromatic systems .
Spectroscopic Characterization
1H-NMR spectra of related compounds show distinct signals for pyridazine protons (δ 7.56–7.54 ppm) and phenyl groups (δ 7.46–7.07 ppm), with piperazine-related protons appearing at δ 3.74–3.17 ppm . Mass spectrometry data for analogs report molecular ion peaks (e.g., m/z 343 for C₁₅H₁₄ClF₃N₄), consistent with the molecular formula C₁₃H₇ClF₆N₂ for the title compound .
Physicochemical Properties
The trifluoromethyl groups enhance lipophilicity, as evidenced by the predicted LogP of 3.8, favoring membrane permeability in biological systems .
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling, adapted from methods used for analogous pyridazines .
Stepwise Procedure
Key Reaction Conditions:
Stability and Degradation
The compound exhibits stability under inert atmospheres but undergoes hydrolysis in aqueous alkaline conditions, cleaving the C-Cl bond to form hydroxylated derivatives. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days .
| Assay | IC₅₀ (µM) | Reference Model |
|---|---|---|
| COX-2 Inhibition | 0.78 | Human recombinant enzyme |
| 5-LOX Inhibition | 1.45 | Rat polymorphonuclear cells |
| TNF-α Production | 2.10 | LPS-stimulated macrophages |
Therapeutic Applications
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Anti-inflammatory Agents: Superior gastrointestinal safety profile compared to NSAIDs, with no observed ulcerogenicity at 50 mg/kg (rat model) .
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Anticancer Candidates: Induces apoptosis in MCF-7 breast cancer cells (EC₅₀ = 8.9 µM) via Bcl-2 downregulation .
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Antimicrobial Activity: Moderate efficacy against Staphylococcus aureus (MIC = 32 µg/mL) .
| Organism | LC₅₀ (96h) | Endpoint |
|---|---|---|
| Daphnia magna | 12.4 mg/L | Immobilization |
| Danio rerio | 9.8 mg/L | Developmental defects |
The compound’s persistence in aquatic environments (t₁/₂ = 28 days) warrants careful disposal protocols .
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